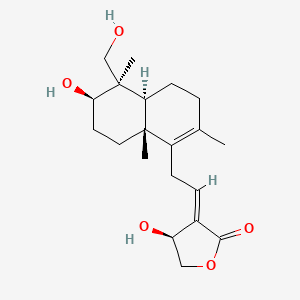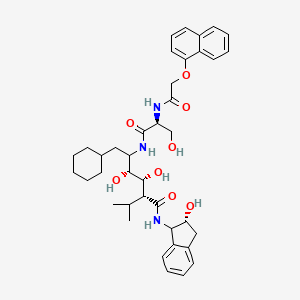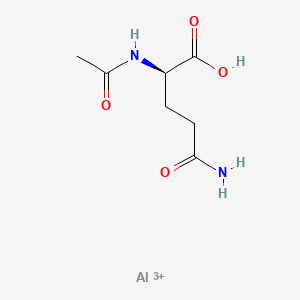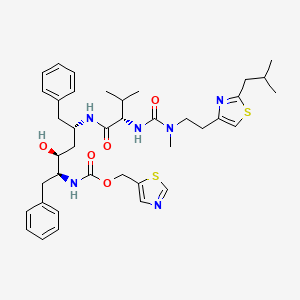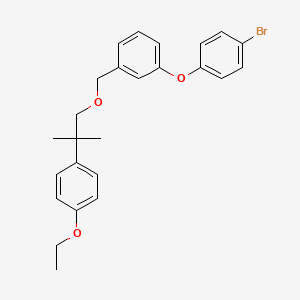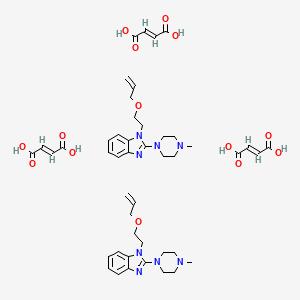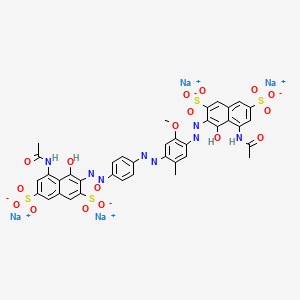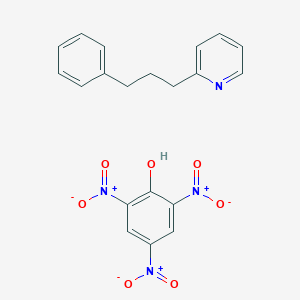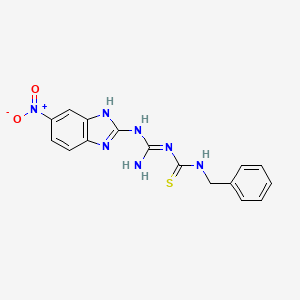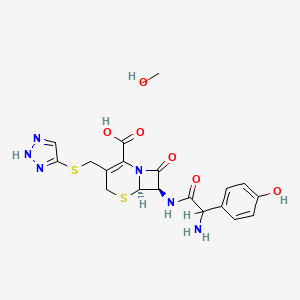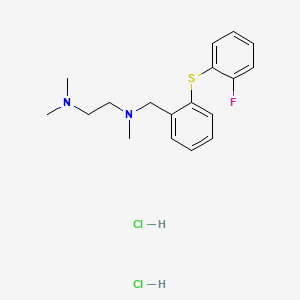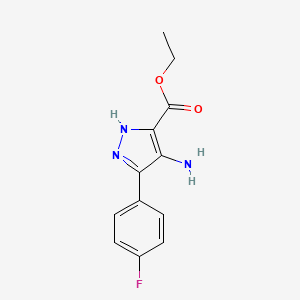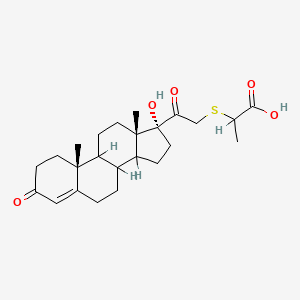
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate is a complex organic compound that features a thiazolidine ring, acetylthio groups, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate typically involves multiple steps. One common route includes the reaction of a thiazolidine derivative with acetylthioacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation. The intermediate product is then reacted with phenyl (acetylthio)acetate under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate can undergo various chemical reactions, including:
Oxidation: The acetylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylthio groups, where nucleophiles like amines or alcohols replace the acetylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding amine or alcohol derivatives.
Scientific Research Applications
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiazolidine ring.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The acetylthio groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl acetate: Similar structure but lacks the additional acetylthio group.
Phenyl (acetylthio)acetate: Contains the acetylthio group but lacks the thiazolidine ring.
Thiazolidine derivatives: Compounds with the thiazolidine ring but different substituents.
Uniqueness
2-((3-((Acetylthio)acetyl)-2-thiazolidinyl)methoxy)phenyl (acetylthio)acetate is unique due to the presence of both the thiazolidine ring and multiple acetylthio groups. This combination imparts specific chemical reactivity and potential biological activity that is not observed in simpler analogs.
Properties
CAS No. |
103195-88-6 |
|---|---|
Molecular Formula |
C18H21NO6S3 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[2-[[3-(2-acetylsulfanylacetyl)-1,3-thiazolidin-2-yl]methoxy]phenyl] 2-acetylsulfanylacetate |
InChI |
InChI=1S/C18H21NO6S3/c1-12(20)27-10-16(22)19-7-8-26-17(19)9-24-14-5-3-4-6-15(14)25-18(23)11-28-13(2)21/h3-6,17H,7-11H2,1-2H3 |
InChI Key |
JNPDZGPJDABVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2OC(=O)CSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


